
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a reducing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially affecting enzyme activity or receptor binding. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(Dimethylamino)ethyl methacrylate
- 4-Dimethylaminopyridine
- Dimethylamine
Uniqueness
The presence of both the dimethylamino group and the indene structure makes it a versatile compound for various chemical reactions and research applications .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2)11-8-6-5-7-10(11)13(16)12(14)9-15(3)4/h5-8,12-13,16H,9H2,1-4H3 |
Clave InChI |
CQQHXKQRYDRKIO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C2=CC=CC=C21)O)CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


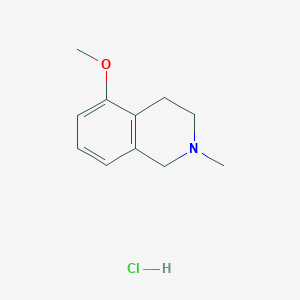
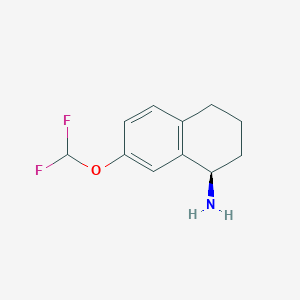
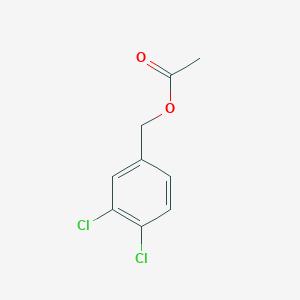
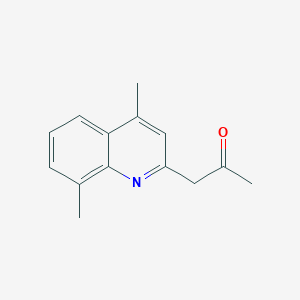

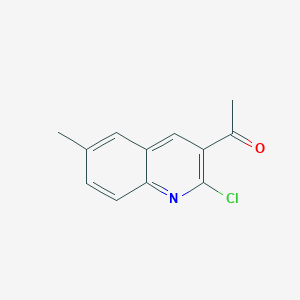

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)


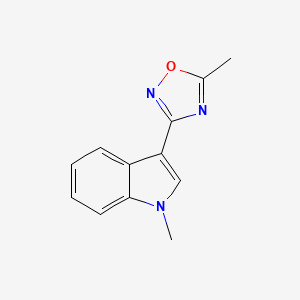
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)

